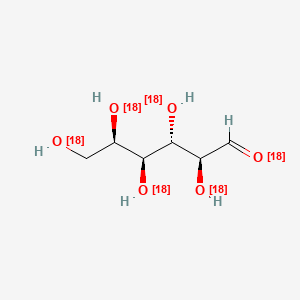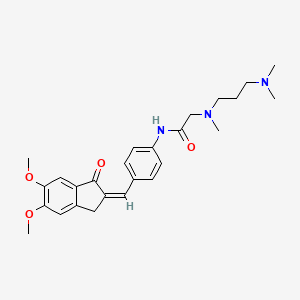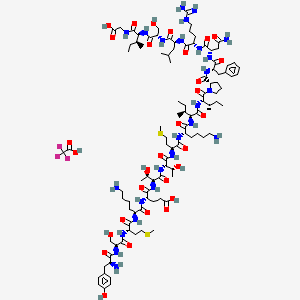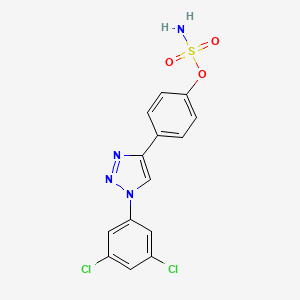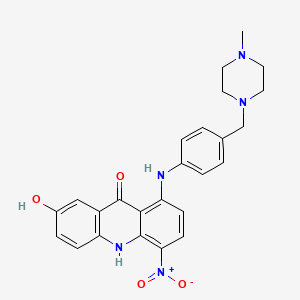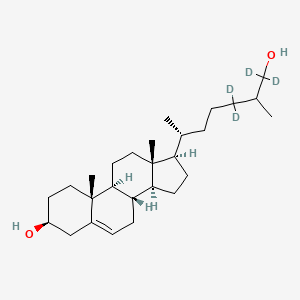
Pyridoxol 5'-phosphate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxol 5’-phosphate-d3 is a deuterium-labeled derivative of pyridoxal 5’-phosphate, which is an active form of vitamin B6. This compound is widely used in biochemical research due to its role as a coenzyme in various enzymatic reactions. Pyridoxal 5’-phosphate is essential for the metabolism of amino acids, neurotransmitters, and other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxol 5’-phosphate-d3 involves the incorporation of deuterium into the pyridoxal 5’-phosphate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the deuterium label .
Industrial Production Methods: Industrial production of Pyridoxol 5’-phosphate-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated compounds and advanced purification techniques to achieve the desired isotope incorporation and purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxol 5’-phosphate-d3 undergoes various types of chemical reactions, including:
Oxidation: Conversion of pyridoxal to pyridoxic acid.
Reduction: Reduction of pyridoxal to pyridoxamine.
Substitution: Formation of Schiff bases with amino acids.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Involves amino acids under physiological pH conditions.
Major Products Formed:
Oxidation: Pyridoxic acid.
Reduction: Pyridoxamine.
Substitution: Schiff base intermediates
Aplicaciones Científicas De Investigación
Pyridoxol 5’-phosphate-d3 is extensively used in scientific research due to its role as a coenzyme in numerous biochemical reactions. Some of its applications include:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of vitamin B6 metabolites.
Biology: Investigates the role of vitamin B6 in cellular metabolism and enzyme function.
Medicine: Studies the effects of vitamin B6 deficiency and its impact on neurological and metabolic disorders.
Industry: Utilized in the development of nutritional supplements and fortified foods
Mecanismo De Acción
Pyridoxol 5’-phosphate-d3 exerts its effects by acting as a coenzyme for various enzymes involved in amino acid metabolism. The aldehyde group of pyridoxal 5’-phosphate forms a Schiff base with the epsilon-amino group of lysine residues in enzymes, facilitating the catalysis of transamination, decarboxylation, and racemization reactions. This interaction is crucial for the proper functioning of neurotransmitter synthesis and other metabolic pathways .
Comparación Con Compuestos Similares
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
- Pyridoxine 5’-phosphate
Comparison: Pyridoxol 5’-phosphate-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research applications. Unlike its non-labeled counterparts, Pyridoxol 5’-phosphate-d3 is specifically used in studies requiring isotope tracing and mass spectrometry analysis .
By understanding the properties and applications of Pyridoxol 5’-phosphate-d3, researchers can better explore its potential in various scientific fields and contribute to advancements in biochemistry and medicine.
Propiedades
Fórmula molecular |
C8H12NO6P |
|---|---|
Peso molecular |
252.18 g/mol |
Nombre IUPAC |
[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H12NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2,10-11H,3-4H2,1H3,(H2,12,13,14)/i1D3 |
Clave InChI |
WHOMFKWHIQZTHY-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)COP(=O)(O)O |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



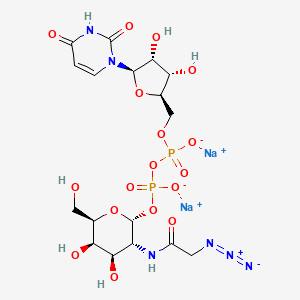





![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
